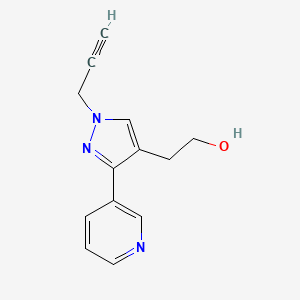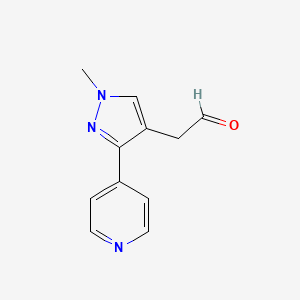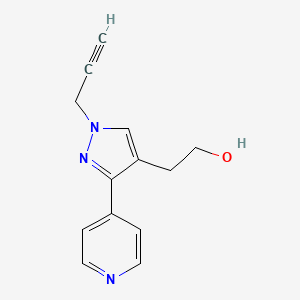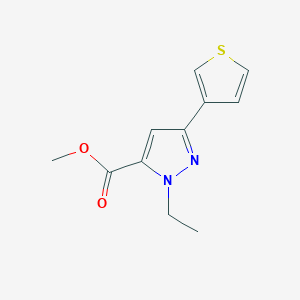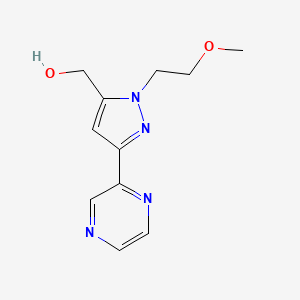
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide
Overview
Description
1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide (also known as EPP) is an organic compound with a molecular formula of C9H10N4O2. It is a heterocyclic compound containing a pyrazole ring, an ethyl group, and a carboximidamide group. EPP has been studied extensively due to its potential applications in the fields of organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
1. Antimicrobial and Anticancer Agents
Compounds derived from 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide have shown significant potential as antimicrobial and anticancer agents. For instance, a study by Hafez et al. (2016) synthesized and evaluated a series of novel pyrazole derivatives, demonstrating substantial antimicrobial activity and higher anticancer activity than the reference drug doxorubicin in some compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization
2. Synthesis and Characterization
The synthesis process of such compounds is crucial for their application in scientific research. For example, Yeming Ju (2014) described an efficient synthesis route for a closely related compound, Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate in pesticide synthesis (Yeming Ju, 2014).
Tuberculosis Treatment
3. Anti-Tubercular Evaluation
Another study by Vavaiya et al. (2022) focused on the synthesis of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives, demonstrating significant potential in tuberculosis treatment. One compound, in particular, showed potent activity against mycobacterium tuberculosis (Vavaiya et al., 2022).
Cancer Treatment
4. Lung Cancer Cell Growth Inhibition
Research by Zheng et al. (2011) synthesized a series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, showing inhibitory effects on the growth of A549 and H322 lung cancer cells in dosage-dependent manners (Zheng et al., 2011).
Fluorescent Compounds
5. Fluorescent Compounds Synthesis
A study by Liang-Wen Zheng et al. (2011) synthesized fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds exhibited unique optical properties, showcasing potential applications in fluorescence spectroscopy (Liang-Wen Zheng et al., 2011).
properties
IUPAC Name |
2-ethyl-5-pyrazin-2-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-2-16-9(10(11)12)5-7(15-16)8-6-13-3-4-14-8/h3-6H,2H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNHNYMZRIIGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



